Benzyl (2R)-2-aminopropanoate Hydrochloride

Catalog No.
S3548952
CAS No.
34404-37-0
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl (2R)-2-aminopropanoate Hydrochloride

CAS Number

34404-37-0

Product Name

Benzyl (2R)-2-aminopropanoate Hydrochloride

IUPAC Name

benzyl (2R)-2-aminopropanoate;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H13NO2.ClH/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H/t8-;/m1./s1

InChI Key

RLMHWGDKMJIEHH-DDWIOCJRSA-N

SMILES

CC(C(=O)OCC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)N.Cl

Isomeric SMILES

C[C@H](C(=O)OCC1=CC=CC=C1)N.Cl

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Regioselective Benzoylation of Unprotected β-glycopyranosides

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Summary of the Application: This research focuses on the regioselective benzoylation of unprotected β-glycopyranosides with benzoyl cyanide and an amine catalyst . This method is applied to saponin synthesis .

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Benzyl (2R)-2-aminopropanoate Hydrochloride is a chemical compound classified as an amino acid ester, derived from 2-aminopropanoic acid, commonly known as alanine. This compound features a benzyl group attached to the nitrogen atom of the amino acid, forming an ester linkage. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental applications in both chemical and biological research .

  • Oxidation: The benzyl group can be oxidized to produce benzaldehyde or benzoic acid using agents like potassium permanganate or chromium trioxide.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol, often using lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, leading to various derivatives when reacted with alkyl halides or acyl chlorides .

Synthetic Routes

The synthesis of Benzyl (2R)-2-aminopropanoate Hydrochloride typically involves:

  • Esterification: Reacting 2-aminopropanoic acid with benzyl alcohol, often catalyzed by hydrochloric acid or sulfuric acid.
  • Reaction Conditions: The reaction is usually conducted under reflux in solvents like toluene or dichloromethane to facilitate the esterification process.

Industrial Production

In industrial settings, continuous flow reactors are utilized for scaling up production. This method allows for better control over reaction parameters such as temperature and pressure, resulting in higher yields and purity .

Benzyl (2R)-2-aminopropanoate Hydrochloride finds applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Used in enzyme studies and protein engineering.
  • Medicine: Acts as a precursor for pharmaceutical compounds involving amino acid derivatives.
  • Industry: Employed in the production of specialty chemicals and as an intermediate in diverse chemical processes .

Benzyl (2R)-2-aminopropanoate Hydrochloride shares structural similarities with other compounds but exhibits unique properties due to its specific functional groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Benzyl (2S)-2-aminopropanoateAmino Acid EsterDifferent stereochemistry affecting activity
Ethyl (2R)-2-aminopropanoateAmino Acid EsterEthyl group instead of benzyl alters solubility
Methyl (2R)-2-aminobutanoateAmino Acid EsterLonger carbon chain influences reactivity

These compounds differ primarily in their side chains and stereochemistry, which can significantly impact their biological activities and chemical reactivities .

Sequence

A

Dates

Last modified: 04-15-2024

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